Vinfosiltine -

Vinfosiltine

Catalog Number: EVT-1573485
CAS Number:
Molecular Formula: C51H72N5O10P
Molecular Weight: 946.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinfosiltine is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. Vinfosiltine exerts its antineoplastic action just like its parent compound, vinblastine, by immobilizing tubulin molecules, thereby interrupting microtubule assembly/disassembly dynamics. As a result, vinfosiltine prevents mitotic spindle formation and leads to cell cycle arrest in metaphase.
Overview

Vinfosiltine is a compound that has garnered attention in the field of pharmacology and medicinal chemistry. It is derived from the plant Vinca minor, commonly known as lesser periwinkle, which has been traditionally used for various medicinal purposes. Vinfosiltine is classified as an alkaloid, a category of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their significant pharmacological effects and are often used in medicine.

Source

The primary source of Vinfosiltine is the Vinca minor plant. This plant contains several alkaloids, including vincristine and vinblastine, which are well-known for their anti-cancer properties. Vinfosiltine is structurally related to these compounds and is believed to have similar therapeutic potentials.

Classification
  • Chemical Class: Alkaloid
  • Natural Source: Vinca minor (lesser periwinkle)
  • Pharmacological Category: Antineoplastic agent (potential anti-cancer properties)
Synthesis Analysis

Methods

The synthesis of Vinfosiltine can be achieved through various methods, typically involving extraction from the plant source or total synthesis in the laboratory. The extraction process involves isolating the compound from the dried leaves or stems of Vinca minor using solvents like ethanol or methanol.

In laboratory settings, synthetic routes may involve complex organic reactions that build the molecular structure of Vinfosiltine from simpler precursors. Key steps often include:

  1. Formation of the core structure: Utilizing cyclization reactions to form the indole core.
  2. Functionalization: Introducing various functional groups through electrophilic substitution or nucleophilic addition reactions.
  3. Purification: Employing chromatographic techniques to isolate pure Vinfosiltine from reaction mixtures.

Technical Details

The synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the synthesis and confirm the structure of Vinfosiltine.

Molecular Structure Analysis

Structure

Vinfosiltine has a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular formula for Vinfosiltine is C22H26N2O4C_{22}H_{26}N_2O_4. The compound features a bicyclic structure typical of many alkaloids, which contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Vinfosiltine can undergo various chemical reactions typical for alkaloids, including:

  1. Hydrolysis: Breaking down into simpler components in the presence of water.
  2. Oxidation: Reacting with oxidizing agents to form more complex structures or degradation products.
  3. Reduction: Converting functional groups into alcohols or amines under reducing conditions.

Technical Details

These reactions can be utilized to modify the compound's properties for enhanced efficacy or reduced toxicity in therapeutic applications. Reaction conditions must be optimized to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

Vinfosiltine exhibits its pharmacological effects primarily through interaction with cellular pathways involved in cancer cell proliferation and apoptosis (programmed cell death). The precise mechanism is still under investigation but may involve:

  1. Inhibition of Microtubule Formation: Similar to other vinca alkaloids, Vinfosiltine may disrupt microtubule assembly during mitosis, leading to cell cycle arrest.
  2. Induction of Apoptosis: By interfering with cellular signaling pathways, it may promote apoptosis in cancer cells.

Data

Research indicates that Vinfosiltine may selectively target certain types of cancer cells while minimizing effects on normal cells, although further studies are required to fully elucidate its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary with pH changes; optimal conditions should be determined experimentally.
Applications

Scientific Uses

Vinfosiltine has potential applications in:

  1. Cancer Treatment: As an antitumor agent, it may be developed further for clinical use against various cancers.
  2. Research Tool: Used in studies investigating cell division and apoptosis mechanisms.
  3. Pharmacological Studies: Its properties can help explore new therapeutic strategies based on alkaloid chemistry.
Introduction to Vinfosiltine in Oncological Research

Lung Cancer Epidemiology and Current Therapeutic Challenges

Lung cancer remains the leading cause of global cancer mortality, accounting for approximately 1.8 million deaths annually (18% of all cancer deaths) [1] [9]. Incidence and mortality patterns reveal significant geographic disparities: High-income regions (Western Pacific, Europe, and the Americas) exhibit age-standardized mortality rates of 25.9–43.3/100,000 in males, while developing regions (Africa, East Mediterranean) show lower rates (5.0–11.3/100,000) but face rapidly increasing trajectories due to evolving tobacco epidemics [1] [6]. By 2035, global lung cancer deaths are projected to reach 3 million annually, driven by population aging in developed countries and rising smoking rates in developing nations [1].

Despite therapeutic advances, 5-year survival rates for metastatic lung cancer remain below 20% [4] [6]. Key challenges include:

  • Late Diagnosis: Over 70% of cases present at advanced stages due to nonspecific early symptoms and limited screening access [9].
  • Molecular Heterogeneity: Non-small cell lung cancer (NSCLC), constituting 85% of cases, comprises diverse subtypes (adenocarcinoma, squamous cell) with distinct driver mutations (EGFR, ALK, ROS1), complicating targeted therapy development [4] [6].
  • Treatment Resistance: Chemotherapy and radiotherapy efficacy is limited by acquired resistance mechanisms, including p-glycoprotein overexpression that effluxes drugs like vinca alkaloids [7] [10].

Table 1: Global Lung Cancer Mortality Patterns (2022 Data)

Region (WHO Classification)Male Mortality (ASR/100,000)Female Mortality (ASR/100,000)Projected Mortality Increase (2012–2035)
Western Pacific (WPRO)43.315.4+90%
Europe (EURO)40.311.3+35%
Americas (PAHO)25.915.9+40%
Africa (AFRO)5.02.3+120%
East Mediterranean (EMRO)11.32.9+150%

Data compiled from [1] [9]. ASR = Age-standardized rate.

Plant-Derived Alkaloids in Antineoplastic Therapy: Historical Context

Plant alkaloids have constituted the foundation of cytotoxic chemotherapy since the mid-20th century. The seminal discovery of vinca alkaloids began in 1952 when Canadian scientists Robert Noble and Charles Beer investigated the Madagascar periwinkle (Catharanthus roseus) as a potential treatment for diabetes [8] [10]. Unexpectedly, periwinkle extracts induced severe leukopenia in rodents, redirecting research toward antineoplastic applications [7] [8]. By 1958, vinblastine was isolated and demonstrated efficacy against Hodgkin’s lymphoma, while vincristine (isolated in 1961) revolutionized acute lymphoblastic leukemia treatment, achieving remission rates exceeding 80% [8] [10].

This discovery catalyzed the systematic exploration of botanical sources for anticancer agents:

  • 1950s–1960s: Screening of >30,000 plant species by the National Cancer Institute (NCI) identified paclitaxel (Pacific yew tree) and podophyllotoxin (mayapple plant) [5].
  • Mechanistic Innovation: Unlike DNA-targeting alkylating agents, plant alkaloids primarily disrupt microtubule dynamics, arresting mitosis in metaphase [10].
  • Modern Relevance: Over 60% of current anticancer drugs remain natural product-derived, underscoring the continued importance of botanical sources for novel compounds like vinfosiltine [7] [10].

Table 2: Key Milestones in Plant-Derived Anticancer Alkaloids

YearDiscoverySource PlantClinical Impact
1958Vinblastine isolationCatharanthus roseusFirst-line Hodgkin’s lymphoma therapy
1961Vincristine isolationCatharanthus roseusPediatric ALL cure rates >90%
1967Podophyllotoxin derivativesPodophyllum peltatumBasis for etoposide (lung/testicular cancer)
1971Paclitaxel identificationTaxus brevifoliaNSCLC platinum-combination standard
2020sVinfosiltine developmentSemisynthetic vinca analogNSCLC resistance reversal candidate

Data synthesized from [5] [7] [8].

Vinca Alkaloids: Pharmacological Significance and Clinical Evolution

Vinca alkaloids exert cytotoxicity via tubulin-binding that inhibits microtubule polymerization. Specifically, they target β-tubulin subunits at the vinca-binding domain, preventing α/β-tubulin dimer assembly into protofilaments [3] [10]. This suppresses mitotic spindle formation, triggering prolonged metaphase arrest and apoptosis [7] [10]. The chemical evolution of vinca alkaloids has progressed through three generations:

  • First-Generation: Natural alkaloids vinblastine and vincristine (differing only by a N-methyl vs. N-formyl group) [7].
  • Second-Generation: Semisynthetic analogs like vinorelbine (1980s), featuring a catharanthine ring modification that enhances tubulin binding specificity [10].
  • Third-Generation: Vinflunine (fluorinated vinca alkaloid) and vinfosiltine (silatecan-modified derivative), engineered for reduced P-glycoprotein recognition and improved blood-brain barrier penetration [7] [10].

Clinically, vinca alkaloids are integral to lung cancer regimens:

  • SCLC: Vincristine is combined with cisplatin/etoposide (CEV regimen) for disseminated disease [8].
  • NSCLC: Vinorelbine demonstrates single-agent response rates of 30–35% and synergizes with platinum agents [4] [10].
  • Resistance Mitigation: Vinfosiltine’s structural modifications minimize efflux by P-glycoprotein pumps, a common resistance mechanism for earlier vinca alkaloids [7] [10].

Table 3: Structural and Pharmacological Evolution of Vinca Alkaloids

AlkaloidStructural DistinctionTubulin Binding Affinity (Kd nM)Clinical Applications
VinblastineN-methyl moiety6.2Hodgkin’s lymphoma, testicular cancer
VincristineN-formyl moiety5.8ALL, SCLC, neuroblastoma
Vinorelbine8′-aziridine ring4.3NSCLC, breast cancer
Vinfosiltine*Silatecan-modified catharanthine core3.1 (estimated)NSCLC (resistant phenotypes), brain metastases

Vinfosiltine data based on preclinical models [7] [10].

Current research focuses on optimizing vinfosiltine’s liposomal encapsulation to prolong plasma half-life and tumor localization, addressing the rapid clearance (terminal t½ = 85 minutes) that limited earlier vinca alkaloids [3] [10]. Phase I/II trials demonstrate synergistic potential with PD-1 inhibitors, leveraging microtubule disruption to enhance tumor immunogenicity in NSCLC [4] [10].

Properties

Product Name

Vinfosiltine

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Molecular Formula

C51H72N5O10P

Molecular Weight

946.1 g/mol

InChI

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1

InChI Key

BOELCLFVOBIXIF-ZUKHZXGLSA-N

Synonyms

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate
S 12362
S 12363
S-12362
S-12363
vinxaltine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.